molecular formula C16H17N3O2S B2894723 1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide CAS No. 479250-81-2

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide

Cat. No. B2894723
CAS RN: 479250-81-2
M. Wt: 315.39
InChI Key: OQMHHLNGDUXNSV-UHFFFAOYSA-N
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Description

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide is a compound that has gained significant attention in scientific research in recent years. It is a thiosemicarbazide derivative that has shown promising results in various biological applications. This compound has a unique structure that makes it a potential candidate for drug development.

Scientific Research Applications

Thiosemicarbazide Derivatives as Anticancer Agents

Thiosemicarbazide derivatives have shown promise as anticancer agents. For instance, certain compounds synthesized from thiosemicarbazide were found to exhibit toxic effects on gastric cancer cells while showing no toxicity to normal fibroblasts. These compounds influence cell division primarily at the replication stage and cause DNA synthesis disorders along with DNA damage, such as abasic sites and double-strand breaks. Spectroscopic studies suggested the potential DNA intercalating properties of these compounds, indicating their anticancer activity might result from interactions with DNA and cell cycle interruption (Pitucha et al., 2020).

Thiosemicarbazide Anion Chemosensors

Thiosemicarbazide anion chemosensors substituted with naphthalene have been synthesized and characterized. These chemosensors exhibited striking color changes with various anions, attributed to an internal charge-transfer mechanism. NMR titration studies and DFT and charge distribution calculations support a mechanism involving deprotonation of the central N-H bond. This suggests thiosemicarbazide derivatives can be used as chemosensors for detecting specific anions, demonstrating a potential application in analytical chemistry (Farrugia et al., 2016).

Thiosemicarbazide Derivatives in Melanoma Treatment

Another study synthesized thiosemicarbazide derivatives as potential anticancer agents against melanoma cells. These compounds exhibited cytotoxicity to melanoma cells without affecting normal fibroblasts. The gene expression analysis revealed downregulation of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in nucleotide synthesis, indicating a potential therapeutic target for cancer treatment (Kozyra et al., 2022).

Protective Activities Against DNA Damage

Compounds derived from the reaction of 2-naphthaloxyacetic acid with thiosemicarbazide have shown protective activity against DNA damage induced by the bleomycin-iron complex. This suggests a potential for these compounds in reducing the harmful effects of certain anticancer treatments or environmental factors leading to DNA damage (Abdel-Wahab et al., 2010).

properties

IUPAC Name

1-[(2-naphthalen-1-yloxyacetyl)amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-2-10-17-16(22)19-18-15(20)11-21-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMHHLNGDUXNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)COC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide

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